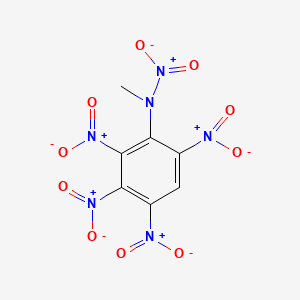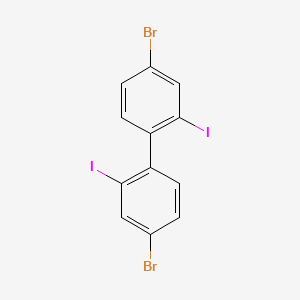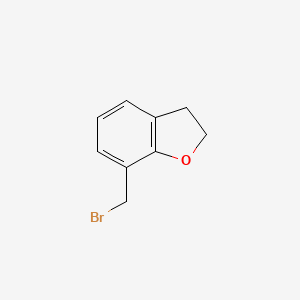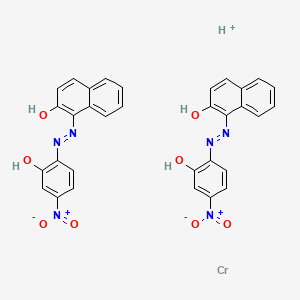
Benzenemethanol, 4,4'-(1,2-ethenediyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- is an organic compound with the molecular formula C16H14O2 It is characterized by the presence of two benzenemethanol groups connected by an ethenediyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- typically involves the reaction of benzaldehyde with a suitable reagent to form the benzenemethanol groups, followed by the introduction of the ethenediyl bridge. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, to react with benzaldehyde, forming the benzenemethanol intermediate. This intermediate is then subjected to a coupling reaction with a suitable ethenediyl precursor under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
化学反応の分析
Types of Reactions
Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- undergoes various chemical reactions, including:
Oxidation: The benzenemethanol groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding benzenemethanol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Benzenemethanol derivatives.
Substitution: Nitrobenzenemethanol, sulfonated benzenemethanol, halogenated benzenemethanol derivatives.
科学的研究の応用
Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethenediyl bridge and benzenemethanol groups play a crucial role in its binding affinity and specificity.
類似化合物との比較
Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- can be compared with other similar compounds, such as:
Benzenemethanol, 4,4’-(1,2-ethanediyl)bis-: Differing by the presence of an ethanediyl bridge instead of an ethenediyl bridge.
Benzenemethanol, 4,4’-(1,2-ethynediyl)bis-: Differing by the presence of an ethynediyl bridge instead of an ethenediyl bridge.
The uniqueness of Benzenemethanol, 4,4’-(1,2-ethenediyl)bis- lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it suitable for various applications.
特性
IUPAC Name |
[4-[(E)-2-[4-(hydroxymethyl)phenyl]ethenyl]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-10,17-18H,11-12H2/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGIEQUZEXHPME-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C=CC2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO)/C=C/C2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B599328.png)


![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)









